molecular formula C14H26BNO4 B2858873 Tert-butyl N-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate CAS No. 2382719-64-2

Tert-butyl N-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate

Cat. No.: B2858873
CAS No.: 2382719-64-2
M. Wt: 283.18
InChI Key: AQEITQBMKRPRMU-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate is a specialized chemical compound known for its unique structural features and applications in various scientific fields. This compound is characterized by its tert-butyl group and boronic acid derivative, making it a valuable intermediate in organic synthesis and a tool in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate typically involves a multi-step process

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. The use of catalysts and specific solvents can optimize the reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various chemical syntheses.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its boronic acid derivative is particularly useful in cross-coupling reactions, which are essential in constructing carbon-carbon bonds.

Biology: In biological research, Tert-butyl N-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate can be employed in the study of enzyme inhibitors and as a tool in molecular biology for labeling and tracking biological molecules.

Medicine: In the medical field, this compound has potential applications in drug discovery and development. Its ability to form stable complexes with biological targets makes it a valuable candidate for designing new therapeutic agents.

Industry: In industry, this compound is used in the production of advanced materials and as a building block for various chemical products. Its versatility and reactivity make it an important component in the manufacturing of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which Tert-butyl N-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate exerts its effects involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with amino acids, particularly serine and cysteine residues in enzymes, leading to inhibition or modulation of enzyme activity. This interaction is crucial in the design of enzyme inhibitors and other bioactive molecules.

Comparison with Similar Compounds

  • Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

  • Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate

Uniqueness: Tert-butyl N-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate stands out due to its cyclopropyl group, which imparts unique steric and electronic properties. This structural feature enhances its reactivity and selectivity in chemical reactions, making it a valuable tool in organic synthesis and research.

Properties

IUPAC Name

tert-butyl N-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26BNO4/c1-12(2,3)18-11(17)16-10-8-9(10)15-19-13(4,5)14(6,7)20-15/h9-10H,8H2,1-7H3,(H,16,17)/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQEITQBMKRPRMU-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.